An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental molecular attributes and outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
A summary of the known and unavailable quantitative data for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is presented below. This table serves as a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | Alzchem[1] |
| Molecular Weight | 154.17 g/mol | Alzchem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
It is crucial to note the distinction between 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine and the structurally similar compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, for which some data is available.[2][3] Researchers should exercise caution to avoid confusion between these two distinct chemical entities.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of organic compounds like 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination
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Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is heated in a suitable apparatus, such as a Thiele tube or a metal block heater, along with a thermometer.[5][6]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]
Water Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[9][10]
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11]
Methodology: UV-Vis Spectrophotometry
-
Solution Preparation: A series of solutions of the compound are prepared in buffers of known pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the compound have different absorption characteristics is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]
logP Determination
The partition coefficient (P) or distribution coefficient (D) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium. The logarithm of this ratio is the logP or logD.
Methodology: Shake-Flask Method
-
Phase Preparation: A biphasic system, typically n-octanol and water, is prepared. The two phases are mutually saturated by shaking them together and then allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are allowed to separate. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of an organic compound.
Caption: Workflow for Physicochemical Profiling.
References
- 1. 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine | Alzchem Group [alzchem.com]
- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97 1668-54-8 [sigmaaldrich.com]
- 3. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]
- 4. athabascau.ca [athabascau.ca]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
